molecular formula C9H10O2 B1309371 3-Methoxy-4-methylbenzaldehyde CAS No. 24973-22-6

3-Methoxy-4-methylbenzaldehyde

Cat. No. B1309371
M. Wt: 150.17 g/mol
InChI Key: TVDHPUFLDYYBPO-UHFFFAOYSA-N
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Patent
US04499299

Procedure details

A mixture of 5.0 g (27.08 mmol) of 3-methoxy-4-methylbenzoyl chloride, 4.0 ml (34.34 mmol) of 2,6-lutidine and 400 mg of 10% palladium on carbon in 40 ml of THF was rapidly stirred under an atmosphere of hydrogen until no more hydrogen was taken up. Filtration and extraction with ethyl acetate gave title compound as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:6](Cl)=[O:7].N1C(C)=CC=CC=1C.[H][H]>[Pd].C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1C
Name
Quantity
4 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and extraction with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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